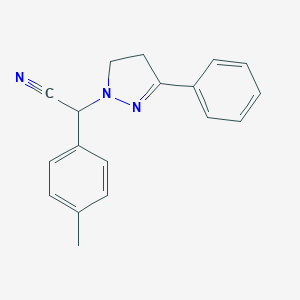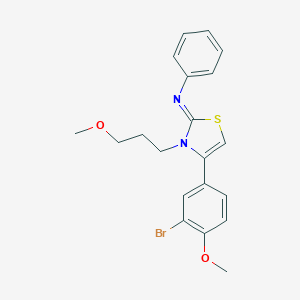
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile (MPDPA) is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MPDPA is a heterocyclic compound that contains both pyrazole and nitrile functional groups. It is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in scientific research include its high purity and yield, as well as its potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile include its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could increase its availability for use in scientific research. Another area of interest is the investigation of the mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile for use in humans.
Synthesemethoden
The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction of 4-methylbenzaldehyde with 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonitrile in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile as a white crystalline solid. The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been optimized to yield high purity and high yields, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Molekularformel |
C18H17N3 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C18H17N3/c1-14-7-9-16(10-8-14)18(13-19)21-12-11-17(20-21)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
InChI-Schlüssel |
FEVDWDQGSXLTOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)

![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)